molecular formula C4H5Br2N B13034945 2,3-Dibromo-2-methylpropanenitrile

2,3-Dibromo-2-methylpropanenitrile

Cat. No.: B13034945
M. Wt: 226.90 g/mol
InChI Key: DXHRQZSQIGGFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-2-methylpropanenitrile is an organic compound with the molecular formula C₃H₃Br₂N It is a nitrile derivative characterized by the presence of two bromine atoms and a nitrile group attached to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-2-methylpropanenitrile can be synthesized through the bromination of 2-methylpropanenitrile. The reaction typically involves the addition of bromine to the double bond of 2-methylpropanenitrile under controlled conditions. The reaction is carried out in an inert solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-2-methylpropanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

    Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Potassium tert-Butoxide: Used in substitution reactions to replace bromine atoms with tert-butyl groups.

    Sodium Hydride: Employed in elimination reactions to form alkenes.

    Hydrogen Cyanide: Utilized in addition reactions with the nitrile group.

Major Products Formed

    Substituted Derivatives: Formed by replacing bromine atoms with other functional groups.

    Alkenes and Alkynes: Produced through elimination reactions.

    Hydroxynitriles: Resulting from addition reactions with the nitrile group.

Scientific Research Applications

2,3-Dibromo-2-methylpropanenitrile has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitrile functionalities into molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2,3-dibromo-2-methylpropanenitrile involves its interaction with nucleophiles and electrophiles. The bromine atoms and the nitrile group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in substitution and addition reactions, where it accepts electrons from nucleophiles. Additionally, the nitrile group can undergo nucleophilic addition, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-2-methylpropane: Similar in structure but lacks the nitrile group.

    2,3-Dibromo-2-methylpropanamide: Contains an amide group instead of a nitrile group.

    2,3-Dibromo-2-methylpropanoic Acid: Features a carboxylic acid group in place of the nitrile group.

Uniqueness

2,3-Dibromo-2-methylpropanenitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these functional groups.

Properties

Molecular Formula

C4H5Br2N

Molecular Weight

226.90 g/mol

IUPAC Name

2,3-dibromo-2-methylpropanenitrile

InChI

InChI=1S/C4H5Br2N/c1-4(6,2-5)3-7/h2H2,1H3

InChI Key

DXHRQZSQIGGFEL-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.